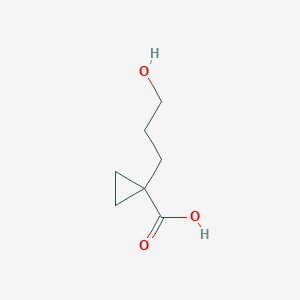

1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid

Description

Properties

CAS No. |

918523-04-3 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

1-(3-hydroxypropyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H12O3/c8-5-1-2-7(3-4-7)6(9)10/h8H,1-5H2,(H,9,10) |

InChI Key |

UUAYMNFJWCIILR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CCCO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(3-Hydroxypropyl)cyclopropane-1-carboxylic Acid

Nitrite-Catalyzed Synthesis via Protected Intermediates

A patented method utilizes 1-aminocyclopropyl methyl formate as a starting material, which undergoes nitrite-catalyzed hydroxylation and subsequent deprotection to yield 1-hydroxycyclopropane-1-carboxylic acid derivatives, including hydroxypropyl-substituted analogs.

Reaction Scheme

| Step | Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Dissolution of 1-aminocyclopropyl methyl formate in aqueous sulfuric acid | Sulfuric acid (molar ratio 1.0-1.1:1), sodium nitrite (1.0-1.1:1), 0-5 °C ice bath, 0.5-1 h reaction at 15-30 °C | 60-70% (overall) | Mild, controllable reaction conditions |

| 2 | Removal of methyl protecting group | Base (LiOH, NaOH, or KOH), tetrahydrofuran/water (2-3:1), 20-40 °C, pH adjustment to 5-6 with HCl | High purity product obtained | Simple extraction and concentration |

Key Features

- The process avoids harsh reagents like metallic sodium and liquid bromine used in older methods.

- The overall yield is significantly improved (60-70%) compared to older routes (10-20%).

- Post-reaction treatment involves ethyl acetate extraction, drying over anhydrous magnesium sulfate, and concentration.

- Suitable for industrial scale-up due to mild conditions and reduced waste generation.

Reaction Details

- Sodium nitrite acts as a catalyst in the hydroxylation step.

- Sulfuric acid concentration is maintained between 0.1-1.0 mol/L.

- The reaction mixture is cooled during nitrite addition to control reaction rate.

- Deprotection is achieved by base hydrolysis, with lithium hydroxide preferred for efficiency.

Chlorination and Ring Contraction of Cyclobutene Derivatives

An alternative method involves the reaction of 1,2-bis(trimethylsiloxy)cyclobutene with chlorine in methylene chloride at low temperature (-30 °C), followed by slow addition to an aqueous sodium hydroxide slurry.

Reaction Scheme

| Step | Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination of 1,2-bis(trimethylsiloxy)cyclobutene | Chlorine gas (10 mL), methylene chloride, -30 °C, 30 min | - | Formation of chlorinated intermediate |

| 2 | Ring contraction and hydrolysis | Slow addition to 70 g NaOH in 300 mL water, stirring 4 h at room temperature | 74% | Product isolated by separation |

Key Features

- The method achieves a 74% yield of 1-hydroxycyclopropane-1-carboxylic acid.

- The reaction exploits ring contraction from cyclobutene to cyclopropane.

- Requires careful handling of chlorine gas and low temperature conditions.

- Suitable for moderate scale synthesis but less mild compared to nitrite-catalyzed method.

Organolithium-Mediated Carboxylation and Curtius Degradation

Although focused on related cyclopropylamine derivatives, this method provides insight into preparing cyclopropane carboxylic acids as intermediates.

Reaction Scheme

| Step | Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Lithiation of 1-bromo-1-cyclopropylcyclopropane | t-BuLi (1.7 M), Et2O, -78 °C, 40 min | - | Formation of organolithium intermediate |

| 2 | Carboxylation | Dry ice (solid CO2), -70 °C to ambient, 2 h warming | 64% | Formation of 1-cyclopropylcyclopropanecarboxylic acid |

| 3 | Curtius degradation (for amine derivatives) | Boc protection, HCl deprotection | - | Not directly for hydroxypropyl acid |

Key Features

- The organolithium intermediate allows selective carboxylation.

- The method is scalable to hundreds of millimoles.

- Provides high purity acid suitable for further functionalization.

- Requires low temperatures and handling of pyrophoric reagents.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Scalability | Environmental Impact | Notes |

|---|---|---|---|---|---|---|---|

| Nitrite-catalyzed hydroxylation | 1-aminocyclopropyl methyl formate | Sodium nitrite, sulfuric acid, base (LiOH) | 0-5 °C to 30 °C, aqueous acidic/basic media | 60-70% | High | Low waste, mild conditions | Industrially friendly |

| Chlorination and ring contraction | 1,2-bis(trimethylsiloxy)cyclobutene | Chlorine gas, NaOH | -30 °C chlorination, room temp hydrolysis | 74% | Moderate | Chlorine handling required | Moderate complexity |

| Organolithium carboxylation | 1-bromo-1-cyclopropylcyclopropane | t-BuLi, dry ice | -78 °C lithiation, -70 °C carboxylation | 64% | High | Requires pyrophoric reagents | Suitable for derivatives |

Summary and Recommendations

The preparation of this compound can be efficiently achieved through several synthetic routes. Among these, the nitrite-catalyzed hydroxylation of protected cyclopropyl intermediates stands out due to its mild reaction conditions, relatively high yield, and industrial scalability with minimal environmental impact. The chlorination and ring contraction method offers a good yield but requires handling hazardous chlorine gas. The organolithium-mediated carboxylation is versatile and scalable but involves low temperatures and pyrophoric reagents, making it more suitable for specialized laboratories.

For large-scale production, the nitrite-catalyzed method is recommended. For research or smaller scale synthesis where access to reagents and equipment is available, the organolithium route provides a robust alternative.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Substitution: The compound can undergo substitution reactions at the cyclopropane ring or the hydroxypropyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.

Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by acting as a substrate or inhibitor in enzymatic reactions . Its unique structure allows it to engage in specific interactions with proteins and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Cyclopropanecarboxylic acid: Shares the cyclopropane ring and carboxylic acid group but lacks the hydroxypropyl substitution.

1-Hydroxy-1-cyclopropanecarboxylic acid: Similar structure but with a hydroxyl group directly attached to the cyclopropane ring.

1-Aminocyclopropane-1-carboxylic acid: Contains an amino group instead of the hydroxypropyl group.

Uniqueness

1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and physical properties.

Biological Activity

1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid, a cyclopropane derivative, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by a cyclopropane ring with a hydroxypropyl substituent and a carboxylic acid functional group, which may contribute to its unique interactions within biological systems.

- Molecular Formula : C6H10O3

- Molecular Weight : 130.15 g/mol

- IUPAC Name : this compound

- CAS Number : 918523-04-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxy and carboxylic acid groups allows for hydrogen bonding, which can enhance binding affinity to specific proteins involved in metabolic pathways.

Antimicrobial Properties

Research has indicated that cyclopropane derivatives, including this compound, exhibit antimicrobial activities. A study demonstrated that this compound showed effective inhibition against several bacterial strains, suggesting its potential as a natural antimicrobial agent .

Anticancer Activity

In vitro studies have evaluated the anticancer properties of this compound on human myeloid leukemia cell lines (U937). The results indicated that the compound inhibited cell proliferation without inducing cytotoxicity at certain concentrations, highlighting its selective action against cancer cells .

Study on Antimicrobial Efficacy

A comparative analysis of various cyclopropane carboxylic acids revealed that this compound demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Control (Ampicillin) | 4 | High |

Study on Anticancer Properties

In a study assessing the effects of this compound on U937 cell lines, it was found that treatment with varying concentrations led to a dose-dependent inhibition of cell growth.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

Q & A

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

- Answer : Molecular docking (AutoDock Vina) predicts interactions with enzymes like ACC oxidase. QSAR models correlate logP values (calculated via Molinspiration) with membrane permeability. MD simulations assess conformational flexibility in aqueous vs. lipid environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.